molecular formula C20H40O2 B14552804 Ethyl 9-methylheptadecanoate CAS No. 61760-89-2

Ethyl 9-methylheptadecanoate

Cat. No.: B14552804
CAS No.: 61760-89-2
M. Wt: 312.5 g/mol
InChI Key: GHNLJPQBPLKWAK-UHFFFAOYSA-N
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Description

Ethyl 9-methylheptadecanoate is a branched-chain fatty acid ester characterized by a 17-carbon backbone (heptadecanoate) with a methyl group at the 9th position and an ethyl ester functional group.

Properties

CAS No.

61760-89-2

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

ethyl 9-methylheptadecanoate

InChI

InChI=1S/C20H40O2/c1-4-6-7-8-10-13-16-19(3)17-14-11-9-12-15-18-20(21)22-5-2/h19H,4-18H2,1-3H3

InChI Key

GHNLJPQBPLKWAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)CCCCCCCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 9-methylheptadecanoate can be synthesized through the esterification of 9-methylheptadecanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-methylheptadecanoate, like other esters, undergoes several types of chemical reactions:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 9-methylheptadecanoic acid and ethanol.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products

    Hydrolysis: 9-methylheptadecanoic acid and ethanol.

    Reduction: 9-methylheptadecanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 9-methylheptadecanoate has several applications in scientific research:

    Chemistry: Used as a reference standard in the analysis of fatty acid esters.

    Biology: Studied for its role in lipid metabolism and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 9-methylheptadecanoate involves its interaction with enzymes and other molecular targets in biological systems. As an ester, it can be hydrolyzed by esterases to release 9-methylheptadecanoic acid and ethanol, which can then participate in various metabolic pathways. The specific molecular targets and pathways depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 9-methylheptadecanoate with key analogs based on chain length, branching, functional groups, and bioactivity:

Mthis compound

  • Structure : Same 17-carbon backbone and methyl branch at C9 but with a methyl ester group.
  • Data : Detected in garlic extracts (retention time: 19.975, 0.43% abundance) .
  • Key Difference : The ethyl vs. methyl ester group may alter volatility and solubility. Ethyl esters generally exhibit lower melting points and higher lipophilicity compared to methyl esters, influencing their bioavailability and extraction efficiency.

Ethyl 9-hexadecenoate

  • Structure : 16-carbon backbone with a double bond (unsaturation) at C9 and an ethyl ester group.
  • Key Difference: Unsaturation introduces greater reactivity (e.g., susceptibility to oxidation) and lower melting points compared to saturated analogs like this compound.

Methyl 9-oxodecanoate

  • Structure : 10-carbon backbone with a ketone group at C9 and a methyl ester.
  • Data : CAS 2575-07-7; associated with biological activity in synthetic pathways .
  • Key Difference: The ketone group enhances polarity, increasing solubility in polar solvents. This contrasts with the nonpolar branched chain of this compound, which likely favors lipid-rich environments.

Ethyl 9-methyl-8-oxodecanoate

  • Structure : 10-carbon backbone with a methyl branch at C9 and a ketone at C6.
  • Data : CAS 898777-09-8; molecular formula C₁₃H₂₄O₃ (MW: 228.33) .

Data Table: Comparative Analysis of Selected Esters

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Source
This compound* C₂₀H₃₈O₂ 310.52† Ethyl ester, C9 methyl Hypothesized lipid solubility Extrapolated
Mthis compound C₁₉H₃₆O₂ 296.49 Methyl ester, C9 methyl 0.43% in garlic extracts
Ethyl 9-hexadecenoate C₁₈H₃₂O₂ 280.45 Ethyl ester, C9 double bond NIST-listed
Methyl 9-oxodecanoate C₁₁H₂₀O₃ 200.27 Methyl ester, C9 ketone Synthetic intermediate
Ethyl 9-methyl-8-oxodecanoate C₁₃H₂₄O₃ 228.33 Ethyl ester, C8 ketone CAS 898777-09-8

*Hypothetical structure based on analogs; †Calculated using standard atomic weights.

Research Findings and Implications

  • Retention Behavior: Mthis compound elutes later (19.975 min) than tetradecanoic acid (20.376 min) in gas chromatography, suggesting stronger interaction with nonpolar stationary phases due to branching . Ethyl esters with similar branching may exhibit comparable retention trends.
  • Safety and Usage: Analogs like methyl 9-methyl decanoate are explicitly advised against in fragrance/flavor applications due to safety concerns . This compound may share similar restrictions, though direct evidence is lacking.

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